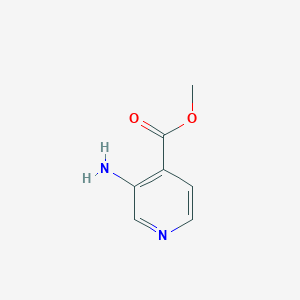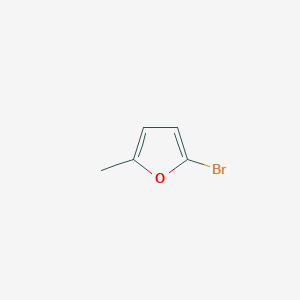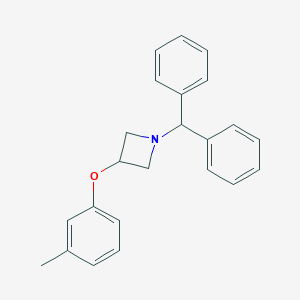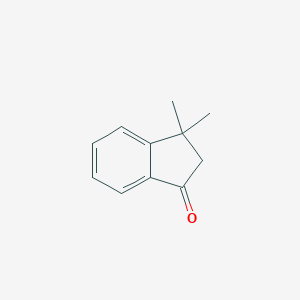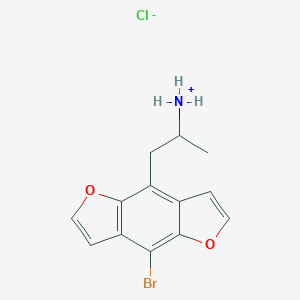
Cyclosulfamuron
Vue d'ensemble
Description
Cyclosulfamuron is a herbicide belonging to the sulfonylurea class, which has been developed to control broadleaf and perennial weeds in rice fields. It is a relatively new compound that offers effective weed management, contributing to stable crop production and labor savings. Despite its efficacy, this compound has been noted to have a minor disadvantage of inhibiting rice plant growth, particularly in the early stages of development. This aspect necessitates a careful balance between weed control and minimizing the suppression of rice growth .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they do mention the synthesis of related compounds. For instance, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) is detailed, starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol through Mitsunobu and Nicholas reactions. This process is relevant as it involves the manipulation of sulfonylurea structures, which could be analogous to the synthesis pathways of this compound .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly discussed in the provided papers. However, the structure-reactivity relationship of similar compounds, such as ABSACN, is influenced by transannular hydrogen bonds between amino and sulfonyl groups. This suggests that the molecular structure of this compound, likely containing similar functional groups, could also exhibit specific reactivity patterns due to intramolecular interactions .
Chemical Reactions Analysis
This compound's mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the suppression of weed growth, as demonstrated in studies evaluating its effects on rice cultivars. The specificity of this compound's interaction with ALS is a key aspect of its chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the general properties of sulfonylurea herbicides include high activity, low toxicity, high selectivity, and non-persistence in the environment. These attributes are important for the practical application of this compound in agricultural settings, ensuring effective weed control without significant environmental pollution or harm .
Relevant Case Studies
Case studies have shown that this compound can be safely applied to rice cultivars at specific concentrations and timings post-transplanting. For instance, applications of 0.45 and 0.60 kg/ha were effective in controlling a range of weeds without harming the rice plants. The studies conducted by various agricultural research stations have demonstrated the herbicide's efficacy against weeds like Cyperus difformis, Monochoria vaginalis, and others, while noting its reduced efficacy against Echinochloa crus-galli .
Applications De Recherche Scientifique
Cyclosulfamuron : Analyse complète des applications de la recherche scientifique
Herbicide pour céréales et riz : this compound est principalement utilisé comme herbicide dans la culture des céréales et du riz. Il est efficace pour contrôler un large éventail de mauvaises herbes annuelles et vivaces à feuilles larges, ainsi que les carex. Le composé peut être appliqué avant ou après l'émergence, l'utilisation d'adjuvants étant recommandée pour les applications post-émergence .
Faible solubilité aqueuse et volatilité : Les propriétés chimiques du this compound comprennent une faible solubilité aqueuse et une faible volatilité. Cela suggère qu'il n'est que légèrement mobile dans les systèmes de sol et qu'il ne devrait pas être susceptible de se lixivier dans les eaux souterraines .
Persistance dans le sol : this compound n'est généralement pas persistant dans les systèmes de sol, ce qui signifie qu'il ne reste pas actif dans le sol pendant de longues périodes. Cette propriété peut être bénéfique dans les pratiques agricoles car elle réduit le risque d'impact environnemental à long terme .
Toxicité pour les mammifères : Le composé a une faible toxicité pour les mammifères, ce qui le rend plus sûr à utiliser dans les environnements où des organismes non cibles peuvent être présents .
Potentiel de bioaccumulation : Malgré sa faible toxicité, this compound a un fort potentiel de bioaccumulation. Cette caractéristique nécessite une gestion prudente pour empêcher l'accumulation dans la chaîne alimentaire .
Analyse de la structure cristalline : La recherche sur la structure cristalline du this compound fournit des informations sur son comportement chimique et ses interactions potentielles avec d'autres substances au niveau moléculaire .
Moment d'application et sécurité des cultures : Le moment d'application du this compound est crucial pour son efficacité et la sécurité des cultures. Il peut être appliqué à des intervalles spécifiques après la transplantation du riz pour assurer un contrôle maximal des mauvaises herbes sans causer de dommages à la culture .
Utilisation avec des adjuvants : Pour une efficacité accrue, en particulier dans les applications post-émergence, l'utilisation d'adjuvants tels que l'huile de culture ou les tensioactifs non ioniques est recommandée .
Safety and Hazards
Cyclosulfamuron can cause serious eye irritation and is very toxic to aquatic life . It’s advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers There are a few papers that discuss this compound. One paper discusses the crystal structure of this compound . Another paper discusses the high-performance liquid chromatographic determination of this compound residues in soil, water, rice grain, and straw .
Mécanisme D'action
Target of Action
Cyclosulfamuron primarily targets the enzyme Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS) . This enzyme is responsible for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine .
Mode of Action
This compound acts as a potent inhibitor of ALS . By inhibiting this enzyme, it disrupts the synthesis of the branched-chain amino acids . This disruption subsequently leads to the cessation of protein synthesis, which in turn interferes with DNA synthesis and cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . The inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency then disrupts protein synthesis, DNA synthesis, and cell division .
Pharmacokinetics
This compound has a low aqueous solubility and is volatile .
Result of Action
The disruption of protein synthesis and DNA synthesis caused by this compound leads to the cessation of cell division . This cessation of cell division results in the death of the plant . This compound is readily absorbed by plant roots and foliage and is translocated through the plant . Complete death of the plant may take several weeks, depending on environmental conditions .
Action Environment
This compound is used as a herbicide in cereal and rice crops . Its action, efficacy, and stability can be influenced by environmental factors such as soil type, temperature, and moisture . For example, it has been shown to have greatest efficacy when applied post-emergence in the late spring . It can be used on transplanted and direct-seeded rice . In field trials, this compound has shown good crop safety, although spring barley is less tolerant of post-emergence applications than pre-emergence applications .
Propriétés
IUPAC Name |
1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSLKOLYLQSJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057966 | |
| Record name | Cyclosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136849-15-5 | |
| Record name | Cyclosulfamuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclosulfamuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSULFAMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES7P65KBV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of cyclosulfamuron?
A1: this compound is a pyrimidinylsulfonylurea herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS) [, , , , ].
Q2: How does ALS inhibition affect plants?
A2: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development [, ]. Inhibiting ALS disrupts BCAA production, ultimately leading to plant death [, ].
Q3: What are the visible effects of this compound on susceptible plants?
A3: this compound treatment causes growth inhibition in susceptible plants, particularly noticeable in root elongation, and ultimately leads to plant death [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H19N5O6S, and its molecular weight is 405.43 g/mol [].
Q5: What is the spatial arrangement of the chemical groups in this compound?
A5: X-ray crystallography studies reveal that this compound adopts a conformation where the central benzene ring is nearly perpendicular to both the cyclopropyl and pyrimidinyl rings [].
Q6: How does the structure of this compound contribute to its herbicidal activity?
A6: While specific SAR studies are not detailed in the provided papers, this compound's structure, containing a sulfonylurea bridge connecting a pyrimidine ring and a substituted phenyl ring, is characteristic of ALS-inhibiting herbicides [, ]. The cyclopropylcarbonyl group likely plays a role in its specific binding interactions with the ALS enzyme [].
Q7: Is this compound stable in different environmental conditions?
A7: Studies show that this compound degrades relatively quickly in both soil and water, indicating limited persistence in the environment []. This suggests susceptibility to degradation under certain environmental conditions.
Q8: What formulations of this compound are available?
A8: this compound is formulated as an emulsifiable concentrate (EC), a suspension concentrate (SC), granules, and a spreading oil formulation [, , ].
Q9: Is there evidence of weed resistance to this compound?
A9: Yes, studies have identified resistant biotypes of various weed species, including Monochoria vaginalis, Cyperus difformis, Scirpus mucronatus, and Sagittaria pigmaea, that exhibit reduced susceptibility to this compound [, , , , , ].
Q10: What is the primary mechanism of resistance to this compound?
A10: The main resistance mechanism is attributed to mutations in the ALS enzyme, particularly at the Pro197 amino acid position [, ]. This alteration reduces the herbicide's binding affinity and inhibitory effect on ALS, leading to resistance.
Q11: Do resistant weeds exhibit cross-resistance to other herbicides?
A11: Yes, cross-resistance to other ALS-inhibiting herbicides, particularly sulfonylureas (SUs), has been widely observed in this compound-resistant biotypes [, , , , , , ].
Q12: Are there alternative herbicides to control resistant weeds?
A12: Research suggests that non-ALS inhibiting herbicides, such as oxadiazon, butachlor, pretilachlor, fentrazamide, pyrazolate, and thiobencarb, can effectively control this compound-resistant weeds [, , , , ]. Additionally, certain herbicide mixtures have shown efficacy against resistant biotypes [, ].
Q13: How are this compound residues measured in environmental and crop samples?
A14: High-performance liquid chromatography (HPLC) coupled with ultraviolet absorption detection is commonly employed to quantify this compound residues in various matrices, including soil, water, rice grain, and straw [, , ]. This method offers sensitivity and accuracy in determining trace amounts of this compound.
Q14: What extraction and cleanup procedures are employed in this compound residue analysis?
A15: this compound is typically extracted from soil and rice samples using a combination of solvents like acetone, methanol, and aqueous Na2HPO4 []. Cleanup procedures often involve liquid-liquid partitioning, Florisil column chromatography, and solid-phase extraction (SPE) to remove interfering compounds [, ].
Q15: How persistent is this compound in the environment?
A16: this compound exhibits relatively rapid dissipation in paddy soil and water []. Half-lives ranged from 14 to 30 days in soil and 10 days in water, indicating its limited persistence and suggesting a lower potential for long-term environmental accumulation compared to more persistent herbicides [].
Q16: Does this compound leach through the soil profile?
A17: Leaching studies demonstrate that this compound displays limited mobility in soil []. It primarily remains in the top soil layer and does not readily leach to deeper depths, minimizing potential groundwater contamination [].
Q17: What are the implications of this compound's dissipation and mobility on non-target organisms?
A18: The rapid dissipation and restricted mobility of this compound in paddy environments suggest a lower likelihood of significant residues being transported to non-target areas []. This reduces the potential risk of exposure and adverse effects on non-target organisms compared to herbicides with higher persistence and mobility.
Q18: Are there alternative herbicides for rice production that provide similar weed control efficacy as this compound?
A19: Research suggests several alternative herbicides and herbicide mixtures can effectively control the same weed spectrum as this compound in rice production [, , , , , , , , ]. Some examples include oxadiazon, butachlor, pretilachlor, fentrazamide, pyrazolate, thiobencarb, and various SU herbicide-based mixtures.
Q19: When was this compound introduced as a herbicide?
A20: While a specific introduction date isn't provided in the papers, this compound is described as a "relatively new compound" in a study from 2002, suggesting it emerged as a herbicide in the late 1990s or early 2000s [].
Q20: How has research on this compound resistance contributed to a broader understanding of herbicide resistance mechanisms?
A21: Studies on this compound resistance have advanced our understanding of how ALS enzyme mutations, particularly at specific amino acid positions, contribute to herbicide resistance in weeds [, , , , , , , ]. These findings have implications for developing strategies to manage herbicide resistance in general and for designing new herbicides less prone to resistance development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

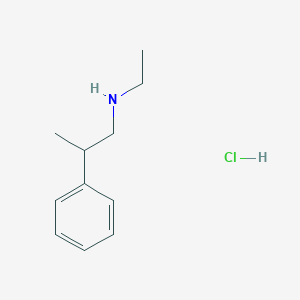
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
